molecular formula C17H14ClN3 B11067547 5-chloro-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine

5-chloro-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine

Cat. No.: B11067547
M. Wt: 295.8 g/mol
InChI Key: DCCKMZCHOVMDSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine is a heterocyclic compound that belongs to the class of pyrroloquinolines. This compound is characterized by its unique structure, which includes a pyrroloquinoline core with a chlorine atom at the 5th position and a phenyl group at the 1st position. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the preparation of a suitable aniline derivative, followed by cyclization with a chloro-substituted reagent to form the pyrroloquinoline core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups at the 5th position .

Scientific Research Applications

5-chloro-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-chloro-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C17H14ClN3

Molecular Weight

295.8 g/mol

IUPAC Name

5-chloro-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine

InChI

InChI=1S/C17H14ClN3/c18-13-7-4-8-14-15(13)16(19)12-9-10-21(17(12)20-14)11-5-2-1-3-6-11/h1-8H,9-10H2,(H2,19,20)

InChI Key

DCCKMZCHOVMDSU-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=NC3=C(C(=CC=C3)Cl)C(=C21)N)C4=CC=CC=C4

solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.